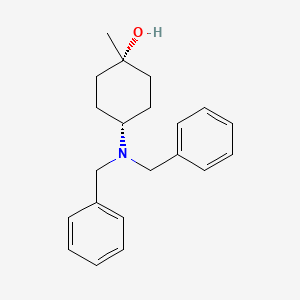
Trans-4-(dibenzylamino)-1-methyl-cyclohexanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trans-4-(dibenzylamino)-1-methyl-cyclohexanol is a chiral compound that has garnered attention due to its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a cyclohexanol ring substituted with a dibenzylamino group and a methyl group. The presence of these functional groups imparts specific chemical properties and reactivity to the molecule.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(dibenzylamino)-1-methyl-cyclohexanol typically involves the reaction of trans-4-aminocyclohexanol with benzyl bromide in the presence of a base such as cesium carbonate. The reaction is carried out in acetonitrile at room temperature for two days . The reaction can be represented as follows:
trans-4-aminocyclohexanol+benzyl bromideCs2CO3,CH3CNthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Trans-4-(dibenzylamino)-1-methyl-cyclohexanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a ketone using oxidizing agents like chromium trioxide or pyridinium chlorochromate.
Reduction: The compound can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The dibenzylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or pyridinium chlorochromate in dichloromethane.
Reduction: Lithium aluminum hydride in tetrahydrofuran.
Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.
Major Products
Oxidation: Trans-4-(dibenzylamino)-1-methyl-cyclohexanone.
Reduction: Trans-4-(dibenzylamino)-1-methyl-cyclohexylamine.
Substitution: Trans-4-(substituted amino)-1-methyl-cyclohexanol derivatives.
Applications De Recherche Scientifique
Trans-4-(dibenzylamino)-1-methyl-cyclohexanol has several applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of trans-4-(dibenzylamino)-1-methyl-cyclohexanol involves its interaction with specific molecular targets. The dibenzylamino group can interact with receptors or enzymes, modulating their activity. The hydroxyl group may participate in hydrogen bonding, influencing the compound’s binding affinity and specificity. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparaison Avec Des Composés Similaires
Trans-4-(dibenzylamino)-1-methyl-cyclohexanol can be compared with similar compounds such as:
Trans-4-(dibenzylamino)-1-trifluoromethyl-cyclohexanol: This compound has a trifluoromethyl group instead of a methyl group, which can significantly alter its chemical properties and reactivity.
Trans-4-(phthalimidomethyl)-cyclohexanol: This compound contains a phthalimidomethyl group, which imparts different steric and electronic effects compared to the dibenzylamino group.
The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C21H27NO |
|---|---|
Poids moléculaire |
309.4 g/mol |
Nom IUPAC |
4-(dibenzylamino)-1-methylcyclohexan-1-ol |
InChI |
InChI=1S/C21H27NO/c1-21(23)14-12-20(13-15-21)22(16-18-8-4-2-5-9-18)17-19-10-6-3-7-11-19/h2-11,20,23H,12-17H2,1H3 |
Clé InChI |
VUDCIAAEXANVNX-UHFFFAOYSA-N |
SMILES canonique |
CC1(CCC(CC1)N(CC2=CC=CC=C2)CC3=CC=CC=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


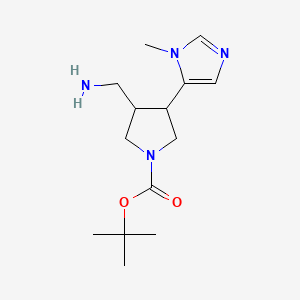
![3,6-ditert-butyl-9-[6-(3,6-ditert-butylcarbazol-9-yl)-9H-carbazol-3-yl]carbazole](/img/structure/B15127132.png)
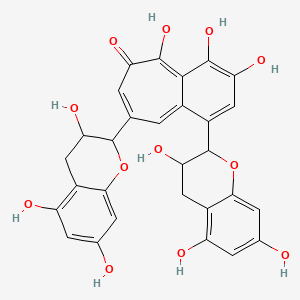
![(3R,4S)-3,4-dihydroxy-N,N-dimethyl-3,4,5,6,7,8,9,10,11,12-decahydro-2H-benzo[m][1]oxa[7]azacyclotetradecine-14-carboxamide](/img/structure/B15127143.png)
![rac-2-[(2R,6S)-6-cyclopropyloxan-2-yl]acetic acid, cis](/img/structure/B15127147.png)
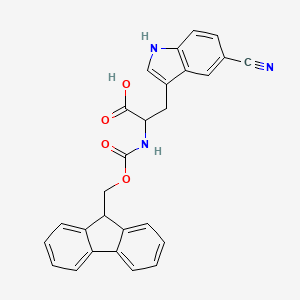
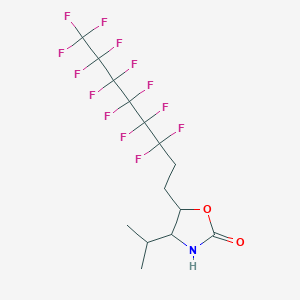
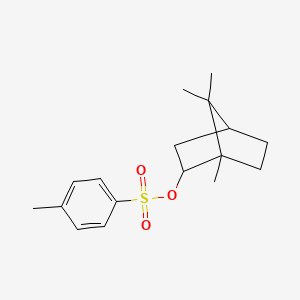
![Naphtho[2,3-d]-1,3-dioxole-6,7-dimethanol,5,6,7,8-tetrahydro-5-hydroxy-8-(3,4,5-trimethoxyphenyl)-,(5R,6R,7R,8R)-](/img/structure/B15127181.png)
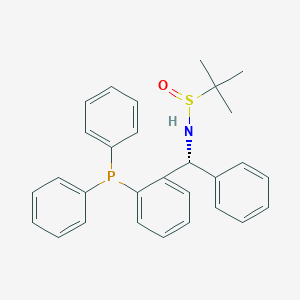
![rac-2-[(1R,2R)-2-benzylcyclopropyl]ethan-1-ol, trans](/img/structure/B15127192.png)
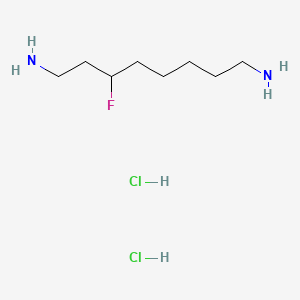
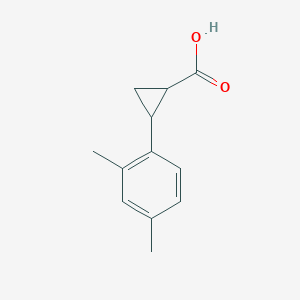
![L-Aspartamide, N-[(1-aminocyclohexyl)carbonyl]-L-phenylalanyl-N1-[2-hydroxy-6-methyl-4-[[(3-methylbutyl)amino]carbonyl]-1-(phenylmethyl)heptyl]-, monohydrochloride, [1S-(1R*,2R*,4S*)]-(9CI)](/img/structure/B15127208.png)
